1-cyclopentyl-1H-imidazol-4-amine
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Overview
Description
1-Cyclopentyl-1H-imidazol-4-amine is a heterocyclic compound featuring an imidazole ring substituted with a cyclopentyl group and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring . Another approach includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amine group under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: N-substituted imidazole derivatives.
Scientific Research Applications
1-Cyclopentyl-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopentyl-1H-indazole-4-carboxylic acid: This compound shares the cyclopentyl group but has an indazole ring instead of an imidazole ring.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This derivative includes a bromine atom and has shown anticancer and antiangiogenic activities.
Uniqueness: 1-Cyclopentyl-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-cyclopentylimidazol-4-amine |
InChI |
InChI=1S/C8H13N3/c9-8-5-11(6-10-8)7-3-1-2-4-7/h5-7H,1-4,9H2 |
InChI Key |
FJONWHAXXMOELO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(N=C2)N |
Origin of Product |
United States |
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